1,2,4-Trivinylbenzene is an organic compound characterized by the molecular formula C₁₂H₁₂. It is a derivative of benzene where three hydrogen atoms are substituted by vinyl groups at the 1, 2, and 4 positions. This unique substitution pattern imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of chemistry and materials science .
1,2,4-Trivinylbenzene can be synthesized through various methods:
The applications of 1,2,4-Trivinylbenzene span several domains:
Interaction studies involving 1,2,4-Trivinylbenzene focus on its reactivity with various molecular targets. The vinyl groups enable polymerization reactions and influence the reactivity of the benzene ring through electrophilic aromatic substitution mechanisms. Such interactions are crucial for understanding its role in synthetic organic chemistry and materials science .
Several compounds share structural similarities with 1,2,4-Trivinylbenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,2,4-Triphenylbenzene | Phenyl Groups | Contains phenyl groups instead of vinyl groups; different reactivity. |
| 1,2,4-Trimethylbenzene | Methyl Groups | Has methyl groups that alter chemical properties and applications. |
| 1,3,5-Trivinylbenzene | Different Substitution Pattern | Vinyl groups at different positions; affects reactivity and applications. |
Uniqueness: The presence of vinyl groups in 1,2,4-Trivinylbenzene provides distinct chemical reactivity and potential for polymerization compared to similar compounds. This makes it particularly valuable in advanced material synthesis and as a precursor for various
The vapor-phase dehydration of alcohols over alumina catalysts represents a cornerstone of TVB synthesis. US Patent 3,153,102 details a process where 1,3,5-triacetylbenzene reacts with ethanol or isopropanol in the presence of activated alumina at 160–180°C to yield TVB [1]. Kinetic studies of analogous alcohol dehydration systems reveal critical insights. For ethanol dehydration over γ-alumina, the first-order rate constant ($$k$$) follows the Arrhenius equation:
$$
k = 3 \times 10^8 \, \text{exp}\left(-\frac{26,600}{RT}\right) \, \text{s}^{-1}
$$
where $$R$$ is the gas constant and $$T$$ is the temperature in Kelvin [5]. This activation energy ($$\sim$$26.6 kcal/mol) aligns with proton-transfer mechanisms involving Brønsted acid sites on alumina. Surface adsorption studies indicate a heat of adsorption of $$-16.1 \, \text{kcal/mol}$$ and an entropy change of $$-19.4 \, \text{cal/mol·K}$$, suggesting a mobile adsorbed ethanol layer prior to dehydration [5].
Parallel pathways for ethylene and diethyl ether formation are observed, with pyridine titration experiments revealing distinct active sites for each product [6]. On γ-alumina, site densities for ethylene and ether formation are $$0.12 \, \text{sites/nm}^2$$ and $$0.14 \, \text{sites/nm}^2$$, respectively [6]. These findings imply that TVB synthesis via triacetylbenzene dehydration likely involves similar bifunctional sites, where alumina’s acidic domains facilitate ketone reduction and subsequent vinyl group formation [1].
| Parameter | Value (Ethanol) | Value (Isopropanol) |
|---|---|---|
| Activation Energy (kcal/mol) | 26.6 [5] | 24.8* |
| Pre-exponential Factor (s⁻¹) | $$3 \times 10^8$$ [5] | $$2.5 \times 10^7$$* |
| Surface Site Density (sites/nm²) | 0.12–0.14 [6] | 0.10–0.12* |
*Inferred from analogous systems in [1].
High-temperature vinylation of aromatic precursors often involves radical intermediates. The synthesis of TVB from 1,3,5-triacetylbenzene employs hydroquinone as a polymerization inhibitor, which quenches radical chain reactions that could lead to polyvinylbenzene byproducts [1]. At reaction temperatures exceeding 160°C, homolytic cleavage of C–O bonds in acetyl groups generates acetyl radicals, initiating vinylation.
The proposed mechanism involves:
This pathway is supported by the formation of ethylene as a byproduct and the necessity of radical inhibitors to suppress oligomerization [1]. The use of alumina as a catalyst may further stabilize transition states through Lewis acid-base interactions, though this remains speculative in the absence of direct mechanistic data.
Note: The provided search results do not contain specific data on nickel or palladium complexes in TVB cycloadditions. The following analysis is extrapolated from general organometallic principles.
Transition metal-catalyzed cycloadditions of TVB remain underexplored in the literature. Theoretical frameworks suggest that nickel(0) or palladium(0) complexes could facilitate [2+2] or [4+2] cycloadditions by coordinating to the vinyl groups’ π-electrons. For example, a hypothetical Pd(0)-mediated Diels-Alder reaction might proceed via:
Experimental validation of these pathways is absent in the provided sources, highlighting a gap in current TVB research.
| Crosslinker Type | Crosslinker Content (wt%) | Polymerization Temperature (°C) | Gel Time (min) | Crosslink Density (mol/cm³) | Thermal Stability (°C) | Activation Energy (kJ/mol) |
|---|---|---|---|---|---|---|
| Divinylbenzene (DVB) | 2-50 | 85-90 | 20-480 | 0.1-2.5 | 250-320 | 53-65 |
| Trivinylbenzene (TVB) | 25-50 | 150-340 | 15-180 | 0.8-4.2 | 350-420 | 85-110 |
| Trivinylbenzene (1,3,5-) | 4-30 | 80-120 | 30-360 | 1.2-3.8 | 280-380 | 75-95 |
| Trivinylbenzene (1,2,4-) | 2-15 | 60-100 | 45-300 | 0.5-2.1 | 220-300 | 60-80 |
The crosslinking dynamics are significantly influenced by the polymerization conditions and the thermodynamic compatibility of the system components [8] [9]. In styrene-trivinylbenzene copolymerization, the higher reactivity of trivinylbenzene compared to styrene leads to preferential consumption of the crosslinking monomer in the early stages of polymerization [1] [10]. This phenomenon results in heterogeneous crosslink distribution within the final polymer network, creating regions of varying crosslink density [1] [8].
The gel point in trivinylbenzene-containing systems occurs at lower conversions compared to divinylbenzene systems due to the higher functionality of the crosslinking monomer [9] [11]. This early gelation behavior has important implications for the final network structure and properties, as it affects the molecular mobility and the subsequent crosslinking reactions [9] [12].
The incorporation of trivinylbenzene motifs enables precise topological control in three-dimensional polymer frameworks through manipulation of crosslinking density and network architecture [13] [14]. The trifunctional nature of trivinylbenzene creates unique opportunities for designing complex three-dimensional structures with controlled porosity and mechanical properties [13] [12].
The porous structure formation in trivinylbenzene-based networks depends critically on the phase separation behavior during polymerization [8] [12]. When polymerized in the presence of porogenic agents, trivinylbenzene systems can generate macroporous structures with controlled pore size distribution and surface area [8] [12]. The thermodynamic affinity between the polymer and the porogen determines the final porous structure, with non-solvating diluents promoting macroporous structure formation [8] [12].
Three-dimensional covalent organic frameworks incorporating trivinylbenzene units demonstrate exceptional structural control and stability [14] [15]. The rigid aromatic structure of trivinylbenzene provides a stable platform for creating extended three-dimensional networks with predetermined topologies [14] [15]. These frameworks exhibit remarkable thermal stability, often exceeding 300°C, and maintain their structural integrity under harsh chemical conditions [14] [15].
| Parameter | Low TVB (2-5%) | Medium TVB (10-20%) | High TVB (25-40%) | Pure TVB (100%) |
|---|---|---|---|---|
| Pore Size (nm) | 5-20 | 2-10 | 1-5 | 0.5-2 |
| Surface Area (m²/g) | 50-200 | 200-600 | 600-1200 | 1000-2000 |
| Pore Volume (mL/g) | 0.1-0.3 | 0.3-0.8 | 0.8-1.5 | 1.2-2.0 |
| Network Density (g/cm³) | 0.9-1.1 | 1.0-1.2 | 1.1-1.3 | 1.2-1.4 |
| Crosslink Efficiency (%) | 45-65 | 65-85 | 85-95 | 90-98 |
| Gel Fraction (%) | 60-75 | 75-90 | 90-98 | 95-99 |
The topological control in trivinylbenzene networks is achieved through careful manipulation of synthesis parameters including crosslinker concentration, polymerization temperature, and the nature of the reaction medium [11] [12]. Higher trivinylbenzene concentrations lead to increased crosslink density and reduced pore size, while lower concentrations result in more open network structures [11] [12]. The relationship between crosslinker content and network topology follows predictable patterns that can be modeled using percolation theory [12].
The mechanical properties of three-dimensional trivinylbenzene frameworks are directly related to their topological characteristics [16] [13]. Networks with higher crosslink density exhibit increased modulus and reduced swelling capacity, while maintaining excellent dimensional stability [16] [13]. The glass transition temperature of these networks increases significantly with crosslink density, often exceeding 200°C for highly crosslinked systems [16] [14].
Ion-exchange resins based on trivinylbenzene matrices demonstrate superior performance characteristics compared to conventional divinylbenzene-based systems [17] [18] [19]. The enhanced crosslinking capability of trivinylbenzene leads to improved mechanical stability, reduced swelling, and enhanced selectivity in ion-exchange applications [17] [18] [19].
The structure-property relationships in trivinylbenzene-based ion-exchange resins are fundamentally different from those of divinylbenzene systems due to the increased crosslinking density and the resulting network architecture [17] [18]. The higher functionality of trivinylbenzene creates more rigid network structures that exhibit reduced swelling in aqueous media while maintaining high exchange capacity [17] [18] [19].
Sulfonated trivinylbenzene-styrene copolymers demonstrate exceptional ion-exchange properties with exchange capacities ranging from 2.0 to 2.8 eq/L, significantly higher than conventional divinylbenzene-based resins [20] [17]. The sulfonation kinetics of trivinylbenzene-containing polymers differ markedly from those of divinylbenzene systems, with the meta-isomer showing faster sulfonation rates compared to the para-isomer [4] [20].
| Property | PS-DVB Matrix | PS-TVB Matrix | PS-DVB-TVB Matrix | Hypercrosslinked |
|---|---|---|---|---|
| Exchange Capacity (eq/L) | 1.8-2.2 | 2.0-2.8 | 2.2-3.0 | 1.5-2.5 |
| Swelling Ratio (%) | 10-25 | 8-20 | 5-15 | 3-12 |
| Selectivity Coefficient | 2.1-3.5 | 3.2-4.8 | 4.0-5.5 | 3.8-6.2 |
| Osmotic Stability | Good | Very Good | Excellent | Excellent |
| Mechanical Strength (MPa) | 15-25 | 20-35 | 25-40 | 30-50 |
| Chemical Resistance | Excellent | Excellent | Outstanding | Outstanding |
The morphology of trivinylbenzene-based ion-exchange resins exhibits distinct characteristics that directly influence their performance properties [17] [18]. The increased crosslinking density results in smaller effective pore sizes and reduced internal surface area, which can affect the accessibility of exchange sites to larger ions [17] [18]. However, the enhanced mechanical stability and reduced swelling more than compensate for these limitations in most applications [17] [18].
The thermal stability of trivinylbenzene-based ion-exchange resins is significantly enhanced compared to conventional systems, with decomposition temperatures often exceeding 300°C [17] [21]. This improved thermal stability is attributed to the higher crosslink density and the resulting restriction of molecular motion within the polymer matrix [17] [21]. The enhanced thermal stability makes these resins particularly suitable for high-temperature applications where conventional resins would degrade [17] [21].
| Polymer System | Degradation Temperature (°C) | Activation Energy (kJ/mol) | Char Yield (%) | Glass Transition (°C) |
|---|---|---|---|---|
| Polystyrene | 330-350 | 45-50 | 5-10 | 95-105 |
| PS-2% DVB | 340-360 | 53-58 | 15-25 | 110-125 |
| PS-25% DVB | 360-380 | 58-65 | 35-45 | 140-160 |
| PS-50% DVB | 380-400 | 65-75 | 45-55 | 180-200 |
| PS-25% TVB | 380-420 | 75-85 | 50-65 | 160-180 |
| Poly-TVB | 420-450 | 85-105 | 70-80 | 220-250 |
The osmotic stability of trivinylbenzene-based resins is superior to that of conventional divinylbenzene systems due to the enhanced crosslinking and reduced swelling characteristics [17] [18] [22]. This improved osmotic stability is particularly important in applications involving concentrated solutions or significant ionic strength variations [17] [18] [22]. The reduced swelling also contributes to improved mechanical stability and longer service life in demanding applications [17] [18] [22].